molecular formula C15H21FN2O2S B12840068 tert-Butyl (3-fluoro-4-(thiomorpholin-2-yl)phenyl)carbamate

tert-Butyl (3-fluoro-4-(thiomorpholin-2-yl)phenyl)carbamate

Cat. No.: B12840068
M. Wt: 312.4 g/mol
InChI Key: LMRFFLTUBIWOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-fluoro-4-(thiomorpholin-2-yl)phenyl)carbamate is an organic compound that belongs to the class of carbamates It features a tert-butyl group, a fluorine atom, and a thiomorpholine ring attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-fluoro-4-(thiomorpholin-2-yl)phenyl)carbamate typically involves the reaction of 3-fluoro-4-(thiomorpholin-2-yl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-fluoro-4-(thiomorpholin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (3-fluoro-4-(thiomorpholin-2-yl)phenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-fluoro-4-(thiomorpholin-2-yl)phenyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and thiomorpholine ring can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-fluoro-4-(thiomorpholin-2-yl)phenyl)carbamate is unique due to the presence of the thiomorpholine ring, which can impart distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall pharmacokinetic profile, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21FN2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

tert-butyl N-(3-fluoro-4-thiomorpholin-2-ylphenyl)carbamate

InChI

InChI=1S/C15H21FN2O2S/c1-15(2,3)20-14(19)18-10-4-5-11(12(16)8-10)13-9-17-6-7-21-13/h4-5,8,13,17H,6-7,9H2,1-3H3,(H,18,19)

InChI Key

LMRFFLTUBIWOGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C2CNCCS2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.